Quinoline-6-carbohydrazide
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of quinoline chemistry, which traces its origins to the mid-19th century when German chemist Zdenko Hans Skraup first synthesized quinoline derivatives in 1879. The quinoline nucleus was initially extracted from coal tar in 1834, establishing the foundation for subsequent synthetic methodologies that would eventually lead to more sophisticated derivatives like this compound. The Skraup synthesis, developed in 1880, represented one of the earliest systematic approaches to quinoline construction, utilizing aniline and glycerol with an oxidant in concentrated sulfuric acid to produce heteroring-unsubstituted quinolines. This foundational work paved the way for the development of numerous other synthetic routes, including the Doebner method introduced in 1887, which combined aniline with aldehydes and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. The Conrad-Limpach reaction, reported in the same year, employed β-ketoesters as annulation partners to generate 2- and 3-substituted quinolin-4-ols, demonstrating the versatility of quinoline synthetic chemistry.
The specific development of carbohydrazide derivatives represented a later evolution in heterocyclic chemistry, emerging from the recognition that hydrazide functional groups could impart significant biological activity to organic molecules. The synthesis of this compound specifically involves the conversion of quinoline-6-carboxylic acid through a series of transformations, typically beginning with the formation of the corresponding methyl ester followed by hydrazinolysis using hydrazine hydrate in ethanol. This synthetic pathway demonstrates the systematic approach that modern organic chemists have developed to access complex heterocyclic structures with multiple functional groups. The compound has been catalogued in major chemical databases with the Chemical Abstracts Service number 5382-47-8, reflecting its established position in the chemical literature.
Position in Quinoline Chemistry
This compound occupies a distinctive position within the broader landscape of quinoline chemistry, representing a specific substitution pattern that combines the aromatic stability of the quinoline nucleus with the reactivity of the carbohydrazide functional group. The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a stable aromatic framework that has been extensively exploited in pharmaceutical development. The positioning of the carbohydrazide group at the 6-position of the quinoline ring creates unique electronic and steric properties that distinguish this compound from other quinoline derivatives. This specific substitution pattern places the hydrazide functionality in a position where it can participate in various types of chemical transformations while maintaining the essential electronic characteristics of the quinoline system.
The structural characteristics of this compound can be understood through its molecular descriptors, including its International Union of Pure and Applied Chemistry name of this compound and its Simplified Molecular Input Line Entry System representation as C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1. The compound exhibits a calculated density of 1.3±0.1 grams per cubic centimeter and a melting point range of 293-294 degrees Celsius, indicating substantial intermolecular interactions likely arising from hydrogen bonding involving the hydrazide group. These physical properties reflect the dual nature of the molecule, combining the planar aromatic character of the quinoline system with the polar, hydrogen-bonding capabilities of the carbohydrazide substituent.
Within the context of quinoline synthetic methodologies, this compound can be accessed through various established routes, including modifications of the Pfitzinger reaction, which traditionally produces quinoline-4-carboxylic acids from isatin and ketones in the presence of strong nucleophiles. Recent advances in metal-free quinoline synthesis have expanded the toolkit available for constructing such compounds, with researchers developing increasingly efficient methods for introducing functional groups at specific positions on the quinoline ring. The versatility of quinoline chemistry is further demonstrated by the numerous named reactions available for quinoline construction, including the Combes synthesis using anilines and β-diketones, the Doebner-Miller reaction employing α,β-unsaturated carbonyl compounds, and the Gould-Jacobs reaction starting from anilines and ethyl ethoxymethylenemalonate.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research stems from its unique combination of structural features that make it an valuable intermediate for the synthesis of more complex heterocyclic systems. The compound serves as a versatile building block for the construction of fused ring systems, particularly in the development of pharmacologically active molecules. Research has demonstrated that the carbohydrazide functional group can undergo cyclization reactions with various reagents to form additional heterocyclic rings, effectively creating polycyclic systems with enhanced structural complexity and potential biological activity. For instance, treatment of this compound with carbon disulfide and ethanolic potassium hydroxide leads to the formation of 5-quinolinyl-6-yl-1,3,4-oxadiazol-2-thiol derivatives, which have shown promising antimicrobial properties.
The role of this compound in contemporary heterocyclic research is further emphasized by its utility in pharmacophore modeling studies, where researchers have identified common chemical features that contribute to biological activity. These studies have revealed that compounds containing quinoline nuclei often exhibit four common features: one aromatic ring and three hydrogen bond acceptors, which serve as templates for virtual screening of compound databases. The presence of both the quinoline ring system and the carbohydrazide group in a single molecule provides researchers with multiple points for structural modification and optimization, making it an attractive scaffold for drug discovery efforts.
The compound's significance is also reflected in its inclusion in major chemical supplier catalogs and research databases, indicating its recognized value as a research tool. The availability of this compound from multiple commercial sources, typically with purities of 95-98%, demonstrates the established synthetic routes for its preparation and the consistent demand from the research community. This commercial availability has facilitated its use in numerous research projects, contributing to the expanding body of literature on quinoline-based heterocyclic compounds and their applications in various fields of chemistry and biology.
Overview of Hydrazide Derivatives
Hydrazide derivatives represent a significant class of organic compounds characterized by the presence of the -CONHNH₂ functional group, which imparts distinctive chemical and biological properties to the molecules containing this moiety. The hydrazide functional group is particularly noteworthy for its ability to form hydrogen bonds, both as a donor through the terminal amino group and as an acceptor through the carbonyl oxygen, leading to enhanced molecular recognition properties and potential biological activities. The synthesis of hydrazide derivatives typically involves the reaction of carboxylic acid derivatives, such as esters or acid chlorides, with hydrazine or hydrazine hydrate under appropriate reaction conditions. This general synthetic approach has been widely adopted for the preparation of diverse hydrazide compounds, including those derived from aromatic carboxylic acids like quinoline-6-carboxylic acid.
The structural versatility of hydrazide derivatives is exemplified by their ability to undergo further chemical transformations to generate more complex heterocyclic systems. One of the most common reactions involves the condensation of hydrazides with aldehydes or ketones to form hydrazide-hydrazone derivatives, which are characterized by the presence of a C=N double bond adjacent to the hydrazide carbonyl group. These transformations can be readily monitored using spectroscopic techniques, with characteristic infrared absorption bands appearing around 1550 cm⁻¹ for the C=N group, 1650 cm⁻¹ for the carbonyl group, and 3050 cm⁻¹ for the NH group. In proton nuclear magnetic resonance spectra, hydrazide-hydrazones typically exhibit characteristic singlet signals in the range of 8-9 parts per million for the =CH group and around 10-13 parts per million for the NH group.
The biological significance of hydrazide derivatives has been extensively documented in the scientific literature, with numerous studies demonstrating their potential as antimicrobial, antifungal, and anticancer agents. The structural features that contribute to these biological activities include the ability of the hydrazide group to interact with biological targets through hydrogen bonding and the potential for metal coordination through the nitrogen atoms. Recent research has focused on the development of hydrazide derivatives with enhanced selectivity and potency, often through the incorporation of additional pharmacophoric elements or the construction of hybrid molecules that combine multiple bioactive moieties.
| Property | This compound | Reference Compounds |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O | Varies |
| Molecular Weight | 187.20 g/mol | 150-250 g/mol typical range |
| Melting Point | 293-294°C | 200-300°C typical range |
| Density | 1.3±0.1 g/cm³ | 1.2-1.4 g/cm³ typical range |
| Boiling Point | 348.7±17.0°C | 300-400°C typical range |
The development of this compound as a research compound represents the convergence of classical quinoline chemistry with modern hydrazide derivative research, creating opportunities for the exploration of novel chemical transformations and biological activities. The compound's dual functionality provides researchers with multiple avenues for structural modification, whether through reactions involving the quinoline nucleus or transformations of the carbohydrazide group. This versatility has made this compound an valuable tool in medicinal chemistry research, where it serves both as a standalone bioactive compound and as an intermediate for the synthesis of more complex therapeutic agents.
Properties
IUPAC Name |
quinoline-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFBQWDWMOXDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332440 | |
| Record name | quinoline-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-47-8 | |
| Record name | quinoline-6-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Methyl Quinoline-6-Carboxylate
One common preparation method involves the reaction of methyl quinoline-6-carboxylate with hydrazine hydrate. The process typically requires refluxing the reactants under specific conditions.
- Reagents : Methyl quinoline-6-carboxylate, hydrazine hydrate.
- Conditions : Reflux in an appropriate solvent (often ethanol or water).
- Yield : Approximately 97% is reported under optimal conditions.
This method is straightforward and allows for high yields, making it a preferred choice in laboratory settings.
Alternative Synthesis Using Quinoline-6-Carboxylic Acid
Another approach utilizes quinoline-6-carboxylic acid as a starting material, which is converted into quinoline-6-carbonyl chloride before reacting with hydrazine.
- Reagents : Quinoline-6-carboxylic acid, thionyl chloride, hydrazine hydrate.
- Conditions :
- Step 1: Reflux quinoline-6-carboxylic acid with thionyl chloride to form the carbonyl chloride.
- Step 2: React the carbonyl chloride with hydrazine hydrate.
This method has been shown to yield high purity products but may require more steps compared to the direct synthesis from methyl esters.
Synthesis via Condensation Reactions
A condensation reaction involving aromatic aldehydes and hydrazine can also be employed to synthesize quinoline derivatives, including quinoline-6-carbohydrazide.
- Reagents : Aromatic aldehyde (e.g., 4-methylbenzaldehyde), hydrazine hydrate.
- Conditions : Reflux in ethanol or another suitable solvent.
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid, various hydrazide derivatives, and substituted quinoline compounds.
Scientific Research Applications
Quinoline-6-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: This compound derivatives have shown promise as anti-diabetic agents and neuroprotective agents.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinoline-6-carbohydrazide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby helping to manage blood sugar levels . In neuroprotection, it may act by scavenging free radicals and inhibiting enzymes like acetylcholinesterase and monoamine oxidase .
Comparison with Similar Compounds
Quinoxaline-6-carbohydrazide (CAS 175204-23-6)
- Structural difference: Replaces the quinoline ring with a quinoxaline system (two adjacent nitrogen atoms in the bicyclic structure).
- Impact on activity: The electron-deficient quinoxaline core may alter binding to biological targets compared to quinoline.
- Synthesis: Likely requires quinoxaline-6-carboxylate as a precursor, differing from the quinoline-based route .
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride
Isoquinoline-6-carbohydrazide
- Structural difference: Nitrogen atom position differs (isoquinoline vs.
- Impact on activity: The isoquinoline scaffold is associated with DNA intercalation and kinase inhibition, suggesting divergent pharmacological profiles compared to quinoline derivatives .
4-Hydroxy-2-methylthis compound
- Structural features : Hydroxy and methyl groups at positions 4 and 2, respectively.
- Impact on properties: The hydroxy group enables hydrogen bonding, enhancing solubility and target affinity.
- Synthesis: Derived from ethyl 4-hydroxy-2-methylquinoline-6-carboxylate, emphasizing the role of ester precursors in hydrazide synthesis .
Pyrido[3,2,1-ij]this compound derivatives
- Structural feature: Fused pyrido-quinoline system increases planarity and aromatic surface area.
- Impact on activity: Enhanced planarity improves intercalation into DNA or enzyme pockets, as seen in derivatives like 7-hydroxy-N'-(3-hydroxyphenylmethylidene)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]this compound (CAS 477868-69-2), which is explored for anticancer applications .
Comparative Analysis Table
Research Findings and Trends
- Anti-diabetic activity: this compound derivatives with dihydroxybenzylidene substituents (e.g., compound 147) show superior α-glucosidase inhibition, attributed to hydrogen bonding with the enzyme’s active site .
- Antiparasitic activity : Thiosemicarbazide derivatives (e.g., I-1–I-4) exhibit dose-dependent anthelmintic effects, with electron-withdrawing groups (e.g., nitro) enhancing potency .
- Synthetic efficiency: Eco-friendly protocols using propylphosphonic anhydride (T3P) reduce reaction times and improve yields for quinoline analogs .
Biological Activity
Quinoline-6-carbohydrazide (Q6CH) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of Q6CH, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is derived from quinoline, featuring a hydrazide functional group. Its molecular formula is . The compound is synthesized through the reaction of methyl quinoline-6-carboxylate with hydrazine hydrate under reflux conditions in methanol, which can be optimized for industrial applications.
Antitumor Activity
Research indicates that Q6CH exhibits potential antitumor activity . Studies have shown that compounds with a quinoline core often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been extensively studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Mechanism : The antitumor mechanism may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival, such as the VEGFR2 pathway .
Enzyme Inhibition
Q6CH has been identified as an α-glucosidase inhibitor , which is particularly relevant in diabetes management. By inhibiting this enzyme, Q6CH can prevent the breakdown of carbohydrates into glucose, thereby aiding in blood sugar control .
- Mechanism : The compound binds to the active site of α-glucosidase, effectively blocking its function and reducing postprandial glucose levels.
Comparative Analysis with Other Compounds
To understand the unique properties of Q6CH, it is essential to compare it with other quinoline derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Quinoline-6-carboxylic acid | Moderate antitumor activity | Induces apoptosis via mitochondrial pathways |
| Diphenylquinoxaline-6-carbohydrazide | Enhanced α-glucosidase inhibition | Similar binding to α-glucosidase |
| Quinoline-6-carbonitrile | Antimicrobial properties | Disruption of bacterial cell wall synthesis |
Case Studies and Research Findings
- Study on Antitumor Effects : A study published in Pharmacological Reports highlighted that Q6CH showed significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent antitumor activity. The study concluded that Q6CH could be a promising candidate for further development in cancer therapies .
- Diabetes Management : Another research article focused on the α-glucosidase inhibitory activity of Q6CH, demonstrating its potential as a therapeutic agent for managing type 2 diabetes. The compound's ability to lower blood glucose levels post-meal was emphasized, supporting its application in diabetic treatments .
- Neuroprotective Effects : Recent investigations have also suggested neuroprotective properties associated with Q6CH. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for Quinoline-6-carbohydrazide, and how can reaction conditions be optimized?
this compound is typically synthesized via hydrazinolysis of ester precursors. For example, ethyl 4-hydroxy-2-methylquinoline-6-carboxylate reacts with hydrazine hydrate under reflux to yield the carbohydrazide derivative . Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), temperature (80–100°C), and reaction time (6–12 hours). Acidic or alkaline media can further influence cyclization into heterocycles like triazoles or oxadiazoles .
Q. How is structural characterization of this compound derivatives performed?
Characterization employs spectroscopic methods:
- NMR (1H/13C): Confirms hydrazide formation (e.g., disappearance of ester carbonyl signals at ~170 ppm and emergence of hydrazide NH peaks at ~9–10 ppm) .
- Mass spectrometry : Validates molecular weights (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental analysis : Ensures purity (>95%) by comparing calculated vs. observed C, H, N percentages .
Q. What are the key reactivity patterns of this compound in heterocyclic synthesis?
The hydrazide group undergoes condensation with aldehydes to form Schiff bases (e.g., N′-(substituted benzylidene)quinoline-6-carbohydrazides) . Reactions with carbon disulfide in alkaline media yield 1,3,4-oxadiazoles, while cyclization with phenyl isothiocyanate produces thiadiazoles or triazoles depending on pH .
Advanced Research Questions
Q. How can researchers design this compound derivatives for enhanced antimicrobial activity?
Structural modifications focus on:
- Electron-withdrawing substituents : Bromine or fluorine at the quinoline core improves DNA gyrase inhibition (e.g., 6-bromo derivatives show MIC values of 8.45 μM against Staphylococcus aureus) .
- Hybridization : Incorporating 1,2,4-triazole moieties enhances biofilm disruption and redox activity .
- Molecular docking : Prioritize derivatives with high binding scores (e.g., −7.73 kcal/mol for compound 6b vs. −7.29 kcal/mol for ciprofloxacin) to validate target affinity .
Q. What methodological considerations are critical for evaluating anti-diabetic activity of this compound derivatives?
- In vitro α-glucosidase assays : Compare inhibition rates (IC50) against acarbose as a reference. Derivatives like (E)-N′-(2,5-dihydroxybenzylidene)this compound show IC50 values <10 μM due to hydrogen bonding with enzyme active sites .
- Kinetic studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .
Q. How should contradictory data in pharmacological studies be addressed?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HepG2 for cytotoxicity vs. L6 myotubes for glucose uptake) to isolate context-dependent effects .
- SAR analysis : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) to resolve discrepancies in activity trends .
Q. What strategies improve the bioavailability of this compound-based therapeutics?
- LogP optimization : Introduce polar groups (e.g., piperazine) to balance lipophilicity (target LogP ~2–3) .
- Prodrug approaches : Mask hydrazide groups with acetyl or glycosyl moieties to enhance solubility and reduce first-pass metabolism .
Methodological and Analytical Frameworks
Q. How can computational tools guide the design of this compound derivatives?
- Molecular dynamics simulations : Predict binding stability with targets like DNA gyrase over 100-ns trajectories .
- ADMET profiling : Use SwissADME or pkCSM to assess intestinal absorption (%HIA >70%) and BBB permeability (preferably <0.1 to minimize CNS side effects) .
Q. What statistical methods are recommended for analyzing biological data in structure-activity studies?
Q. How should researchers validate synthetic yields and purity for reproducibility?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
